molecular formula C8H16ClNO2 B6268995 2-(piperidin-3-yl)propanoic acid hydrochloride CAS No. 1909311-75-6

2-(piperidin-3-yl)propanoic acid hydrochloride

Cat. No.: B6268995
CAS No.: 1909311-75-6
M. Wt: 193.67 g/mol
InChI Key: OUGJYBSRACERFA-UHFFFAOYSA-N
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Description

2-(piperidin-3-yl)propanoic acid hydrochloride is a chemical compound that features a piperidine ring attached to a propanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-3-yl)propanoic acid hydrochloride typically involves the reaction of piperidine with a suitable propanoic acid derivative. One common method includes the use of piperidine and 3-chloropropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(piperidin-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(piperidin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperidin-2-yl)propanoic acid hydrochloride
  • 1-piperidinepropionic acid

Uniqueness

2-(piperidin-3-yl)propanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

CAS No.

1909311-75-6

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-piperidin-3-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6(8(10)11)7-3-2-4-9-5-7;/h6-7,9H,2-5H2,1H3,(H,10,11);1H

InChI Key

OUGJYBSRACERFA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCNC1)C(=O)O.Cl

Purity

0

Origin of Product

United States

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